

# CH1055 Demonstrates Superior Tumor-to-Background Ratio in Preclinical Imaging

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | CH1055    |           |  |  |  |
| Cat. No.:            | B12422057 | Get Quote |  |  |  |

The novel near-infrared II (NIR-II) fluorescent dye, **CH1055**, has shown a significantly improved tumor-to-background signal ratio in preclinical studies, outperforming clinically approved dyes like Indocyanine Green (ICG). This enhanced contrast, particularly when conjugated with targeting ligands, allows for more precise tumor visualization and has potential applications in image-guided surgery.

**CH1055** is a small-molecule organic dye with an emission wavelength of approximately 1055 nm, placing it in the NIR-II window (1000-1700 nm).[1][2] Imaging in this window benefits from reduced photon scattering and minimal tissue autofluorescence, leading to deeper tissue penetration and higher spatial resolution compared to traditional NIR-I imaging (700-900 nm). [2][3] A key advantage of **CH1055** is its rapid renal excretion, with about 90% cleared through the kidneys within 24 hours, which minimizes potential long-term toxicity.[4][5]

# Comparative Performance: CH1055 vs. Alternatives

Experimental data from preclinical models highlights the superior performance of **CH1055**, especially when used for targeted imaging. When conjugated with an anti-EGFR (Epidermal Growth Factor Receptor) Affibody, **CH1055** demonstrates a remarkable ability to accumulate in tumors that overexpress EGFR, leading to a high tumor-to-normal tissue (T/NT) ratio.



| Imaging<br>Agent           | Target/Conj<br>ugate  | Tumor<br>Model                         | Tumor-to-<br>Normal<br>Tissue<br>(T/NT) Ratio | lmaging<br>Window | Reference |
|----------------------------|-----------------------|----------------------------------------|-----------------------------------------------|-------------------|-----------|
| CH1055                     | Anti-EGFR<br>Affibody | Squamous<br>Cell<br>Carcinoma<br>(SAS) | ~15                                           | NIR-II            | [3]       |
| NIR-I<br>Fluorophore       | Anti-EGFR<br>Affibody | Squamous<br>Cell<br>Carcinoma          | ~3                                            | NIR-I             | [3][6]    |
| Indocyanine<br>Green (ICG) | Non-targeted          | U87MG<br>Tumor                         | Lower<br>contrast (liver<br>uptake)           | NIR-I             | [4][7]    |

Table 1: Comparison of Tumor-to-Normal Tissue Ratios for **CH1055** and other fluorescent dyes. The data illustrates the significant improvement in contrast achieved with **CH1055** in the NIR-II window, particularly when targeted to a specific tumor marker.

The T/NT ratio for the **CH1055**-anti-EGFR Affibody conjugate was approximately five-fold higher than that achieved with a similar anti-EGFR Affibody conjugated to a NIR-I fluorophore in the same tumor model.[3][6] This superior contrast allows for clear delineation of tumor margins, which is critical for precise, image-guided tumor resection.[4][8] Furthermore, non-targeted, PEGylated **CH1055** has also been successful in imaging brain tumors, demonstrating its ability to penetrate the blood-brain barrier.[4][9]

## **Experimental Methodologies**

The following is a representative experimental protocol for in vivo tumor imaging using a targeted **CH1055** conjugate, synthesized from methodologies described in the cited literature.

# Synthesis of CH1055-Affibody Conjugate

A simplified reaction involves conjugating **CH1055**, containing a carboxyl group, to an anti-EGFR Affibody.[3][8] This creates a targeted probe that can specifically bind to EGFR-



expressing cancer cells.

### **Animal Model**

- Cell Line: Squamous cell carcinoma (SAS) cells, which have high EGFR expression, are used. U87MG cells with low EGFR expression can be used as a control.[8]
- Implantation: Nude mice are subcutaneously injected with SAS cells to establish xenograft tumors. Tumors are grown to a suitable size for imaging.

# In Vivo Fluorescence Imaging

- Probe Administration: Mice are intravenously injected with the **CH1055**-anti-EGFR Affibody conjugate (e.g., a 60 μg dose).[8] For blocking experiments, a competing dose of unconjugated Affibody is co-injected to confirm targeting specificity.[8]
- Imaging System: An imaging system capable of excitation at ~808 nm and detection in the NIR-II window (e.g., with a >1200 nm long-pass filter) is used.[7]
- Image Acquisition: Fluorescence images are captured at various time points post-injection (e.g., 1 hour, 6 hours, 24 hours) to monitor probe distribution and tumor accumulation.[8]
- Data Analysis: The fluorescence intensity of the tumor region and an adjacent normal tissue region are measured. The tumor-to-normal tissue (T/NT) ratio is calculated to quantify the imaging contrast.[8]

### **Image-Guided Surgery**

• Following imaging at a time point with optimal T/NT ratio (e.g., 24 hours), the NIR-II fluorescence signal is used to guide the surgical excision of the tumor, demonstrating the practical application of **CH1055** in distinguishing malignant from healthy tissue.[4][8]

# Visualizing the Mechanism and Workflow

The following diagrams illustrate the targeted imaging mechanism and the general experimental workflow.





Click to download full resolution via product page

Caption: Targeted binding of the CH1055-Affibody conjugate to EGFR on tumor cells.





Click to download full resolution via product page

Caption: High-level workflow for in vivo targeted tumor imaging with **CH1055**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Near-Infrared-II Fluorescence Imaging of Tumors with Organic Small-Molecule Fluorophores PMC [pmc.ncbi.nlm.nih.gov]
- 3. Near-infrared-II molecular dyes for cancer imaging and surgery PMC [pmc.ncbi.nlm.nih.gov]



- 4. A small-molecule dye for NIR-II imaging PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. auntminnieeurope.com [auntminnieeurope.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [CH1055 Demonstrates Superior Tumor-to-Background Ratio in Preclinical Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12422057#superior-tumor-to-background-ratio-of-ch1055]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com